Ethyl 5-Bromo-2-iodobenzoate

Cross-coupling Orthogonal synthesis Palladium catalysis

Ethyl 5-Bromo-2-iodobenzoate features orthogonal 2-iodo/5-bromo substitution for selective stepwise cross-coupling. The 2-iodo site undergoes initial Suzuki–Miyaura coupling under mild Pd(0) conditions, leaving the 5-bromo position intact for a subsequent coupling—enabling one-pot unsymmetrical biaryl synthesis without protecting groups. Also exhibits >95% C–I selectivity in Ni-catalyzed XEC for direct alkyl chain installation. Supplied as ≥95% pure white to off-white crystalline solid; more stable than the free acid for long-term storage. Compatible with automated parallel synthesis and medicinal chemistry library production.

Molecular Formula C9H8BrIO2
Molecular Weight 354.969
CAS No. 450412-27-8
Cat. No. B3009593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Bromo-2-iodobenzoate
CAS450412-27-8
Molecular FormulaC9H8BrIO2
Molecular Weight354.969
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)Br)I
InChIInChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
InChIKeyJWUQSSZXGVRFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromo-2-iodobenzoate (CAS 450412-27-8) Baseline Profile for Procurement and Synthetic Planning


Ethyl 5-Bromo-2-iodobenzoate is an orthogonally difunctionalized aromatic ester of the formula C₉H₈BrIO₂ (MW 354.97 g/mol), containing bromine at the 5-position and iodine at the 2-position [1]. It is a crystalline solid typically supplied at ≥95% purity and is handled under standard organic storage conditions . The compound belongs to the class of halogenated benzoate esters and is employed as a building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions .

Ethyl 5-Bromo-2-iodobenzoate (CAS 450412-27-8): Why Substitution with In-Class Analogs Compromises Synthetic Outcomes


Ethyl 5-Bromo-2-iodobenzoate is not interchangeable with its regioisomer (e.g., ethyl 2-bromo-5-iodobenzoate, CAS 1208075-44-8) or with esters bearing different halogen pairs (e.g., dibromo or chloro-iodo analogs). The ortho-iodo/meta-bromo substitution pattern confers a unique orthogonal reactivity profile that enables selective, stepwise functionalization [1]. The iodine atom at the 2-position is significantly more reactive toward oxidative addition with palladium(0) catalysts, allowing for initial cross-coupling at low temperature while preserving the meta-bromo substituent for subsequent transformations . This predetermined order of reactivity is essential for constructing complex, unsymmetrical biaryl architectures and cannot be replicated by regioisomers or dihalogenated analogs lacking this precise arrangement of reactive sites .

Ethyl 5-Bromo-2-iodobenzoate (CAS 450412-27-8): Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Reactivity: C-I vs. C-Br Oxidative Addition Rates in Palladium-Catalyzed Cross-Couplings

The iodine atom at the 2-position of Ethyl 5-Bromo-2-iodobenzoate undergoes oxidative addition to Pd(0) catalysts at rates approximately 100–1000 times faster than the bromine atom at the 5-position [1]. This kinetic difference enables exclusive C-I coupling under mild conditions (room temperature to 60°C) using standard Pd catalysts, leaving the C-Br bond intact for subsequent functionalization . In contrast, regioisomers such as ethyl 2-bromo-5-iodobenzoate exhibit reversed selectivity where the iodine at the 5-position remains the most reactive site, but the altered spatial orientation changes coupling outcomes in sterically demanding reactions .

Cross-coupling Orthogonal synthesis Palladium catalysis

Selective C–I Cross-Electrophile Coupling (XEC) Under Nickel Catalysis

Under Ni-catalyzed cross-electrophile coupling (XEC) conditions, Ethyl 5-Bromo-2-iodobenzoate undergoes exclusive C(sp²)–I bond functionalization with alkyl bromides while leaving the C(sp²)–Br bond untouched [1]. This selectivity is maintained across a range of alkyl bromides (3°, 2°, and 1°), and the reaction proceeds with >95% C–I selectivity as judged by GC–MS analysis of crude reaction mixtures [2]. This contrasts with non-catalyzed or thermal conditions where mixtures of C–I and C–Br coupled products are obtained, significantly complicating purification .

Cross-electrophile coupling Nickel catalysis Selective C–C bond formation

Antimicrobial Activity of Derived Hydrazide-Hydrazones

Hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid (the direct precursor to the ethyl ester) exhibited moderate antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL [1]. Specifically, compound 7 (containing a nitro group) showed an MIC of 125 µg/mL against Staphylococcus aureus ATCC 25923, while the parent acid was inactive at the highest concentration tested (1000 µg/mL) [2]. The ethyl ester itself serves as a protected form that can be readily hydrolyzed to the acid for further derivatization, offering a more stable and easily handled intermediate compared to the free acid .

Antimicrobial Hydrazide-hydrazone Medicinal chemistry

Quantitative Synthesis Yield: Oxalyl Chloride-Mediated Esterification

Ethyl 5-Bromo-2-iodobenzoate can be prepared in quantitative yield (100%) from the corresponding acid using oxalyl chloride activation followed by ethanol addition . The reaction proceeds at 40 °C for 30 minutes and provides the product as a yellow crystalline solid without the need for chromatographic purification [1]. In contrast, the methyl ester analog (methyl 5-bromo-2-iodobenzoate) is typically obtained in 77% yield under similar conditions, requiring additional purification steps to achieve comparable purity .

Esterification Process chemistry Yield optimization

Ethyl 5-Bromo-2-iodobenzoate (CAS 450412-27-8): Optimal Application Scenarios Driven by Quantitative Evidence


Sequential Pd-Catalyzed Cross-Coupling for Unsymmetrical Biaryl Synthesis

The orthogonal reactivity of Ethyl 5-Bromo-2-iodobenzoate enables a two-step, one-pot protocol for constructing unsymmetrical biaryl motifs. In the first step, the iodo substituent undergoes Suzuki–Miyaura coupling with an arylboronic acid under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 60 °C), leaving the bromo group untouched . The intermediate aryl bromide is then subjected to a second coupling with a different boronic acid using a more active catalyst system (Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100 °C) to install the second aryl group . This sequential approach avoids the need for protecting groups and is particularly valuable in medicinal chemistry for generating diverse libraries of biaryl-containing compounds [1].

Ni-Catalyzed Cross-Electrophile Coupling for C(sp²)–C(sp³) Bond Formation

The high C–I selectivity of Ethyl 5-Bromo-2-iodobenzoate in Ni-catalyzed cross-electrophile coupling (XEC) enables the direct attachment of alkyl chains to the aromatic ring without requiring pre-formed organometallic reagents . This application is ideal for introducing quaternary carbon centers adjacent to the aromatic ring, a motif common in natural products and drug candidates. The reaction uses simple alkyl bromides as coupling partners and proceeds with >95% selectivity for the iodo position, providing a streamlined route to alkylated arenes that are otherwise challenging to access .

Precursor for Bioactive Hydrazide-Hydrazone Derivatives

Hydrolysis of Ethyl 5-Bromo-2-iodobenzoate to the corresponding acid, followed by hydrazide formation and condensation with aromatic aldehydes, yields hydrazide-hydrazones that exhibit antimicrobial and cytotoxic activities . This scaffold has been shown to produce compounds with MIC values as low as 125 µg/mL against S. aureus and with selective cytotoxicity toward cancer cell lines (e.g., 769-P, HepG2) . The ethyl ester serves as a more stable and easier-to-handle precursor than the free acid, which can be prone to decarboxylation under certain conditions, making it the preferred form for long-term storage and procurement [1].

Building Block in Automated Parallel Synthesis and High-Throughput Experimentation

The well-defined orthogonal reactivity and solid physical form (white to off-white crystalline solid) of Ethyl 5-Bromo-2-iodobenzoate make it highly compatible with automated parallel synthesis platforms . Its >95% purity as supplied and predictable coupling behavior allow for reliable use in library production without the need for extensive pre-purification . The quantitative synthesis yield from the acid ensures a cost-effective and scalable supply chain, which is critical for high-throughput medicinal chemistry programs requiring multi-gram quantities of the building block over extended periods [1].

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